
顺铂
描述
Cis-Diaminedichloroplatinum, also known as Cisplatin, is an inorganic substance containing a heavy metal . It is a potent anticancer agent that blocks DNA synthesis . It is used in chemotherapy and is the first member of platinum-containing anti-cancer drugs .
Synthesis Analysis
Cisplatin was discovered at Michigan State University by Barnett Rosenberg in 1969 . In the synthesis process, a number of Pt(II) complexes are synthesized, resulting in the synthesis of both Cisplatin and Transplatin . The synthesis of Cisplatin involves the use of potassium tetrachloroplatinate (K2PtCl4) and potassium iodide (KI) among other substances .Molecular Structure Analysis
Cisplatin has been studied extensively using various techniques such as liquid chromatography with electrospray ionization and linear ion trap mass spectrometry . These studies have provided insights into the molecular structure of Cisplatin and its complexes .Chemical Reactions Analysis
Cisplatin inhibits DNA synthesis by realizing transverse connections within and between the DNA strings . The protein and RNA synthesis is inhibited to a lesser extent .Physical And Chemical Properties Analysis
Cisplatin has a melting point of 270°C and is water-soluble (0.1g/100 mL at 19°C) .科学研究应用
宫颈癌治疗:顺铂被广泛用作抗癌药物,用于治疗包括宫颈癌在内的恶性肿瘤。对用顺铂处理的 HeLa 宫颈癌细胞的蛋白质组分析显示 21 个蛋白质斑点的差异表达,表明其在蛋白质水平的细胞死亡机制中的作用。这项研究提供了对顺铂在宫颈癌细胞中抗增殖机制的见解 (Yim, Lee, Kim, & Park, 2006).
各种癌症的分子机制:顺铂的作用方式与其与 DNA 上嘌呤碱基交联的能力有关,它会干扰 DNA 修复机制,造成 DNA 损伤,并诱导癌细胞凋亡。它对膀胱癌、头颈癌、肺癌、卵巢癌和睾丸癌有效。然而,其使用受到耐药性和副作用的限制 (Dasari & Tchounwou, 2014).
DNA 链间交联结构:顺铂诱导的 DNA 链间交联的结构已使用核磁共振 (NMR) 阐明。此结构信息对于理解受顺铂影响的 DNA 的化学反应性、解旋和弯曲至关重要 (Huang, Zhu, Reid, Drobny, & Hopkins, 1995).
化学抗性机制:顺铂在癌症治疗中的耐药性是一个重要问题。研究已经确定了导致肿瘤细胞顺铂耐药表型的几种机制,为潜在的化学增敏策略提供了见解 (Galluzzi et al., 2012).
耳毒性和听力障碍:顺铂耳毒性的不良反应与氧化应激和 DNA 损伤有关。研究表明,调节细胞 NAD+ 水平可能是保护免受顺铂诱导的耳毒性的治疗方法 (Kim et al., 2014).
DNA 结合动力学:顺铂与 DNA 的结合涉及两个连续的拟一级过程,形成单功能和双功能加合物。理解这些动力学对于理解其抗肿瘤活性至关重要 (Bancroft, Lepre, & Lippard, 1990).
对 DNA 双链稳定性的影响:顺铂与 DNA 的结合降低了 DNA 双链的热稳定性和热力学稳定性,表明从 B 型构象向 A 型构象的转变,这可能影响蛋白质结合 (Poklar et al., 1996).
顺铂抗性系统生物学:高内涵和高通量筛选技术已被用来了解支持顺铂抗性的复杂电路。这些知识对于制定解决这一临床相关问题的策略至关重要 (Galluzzi et al., 2014).
作用机制
Cisplatin inhibits the DNA synthesis by realizing transverse connections within and between the DNA strings . The protein and RNA synthesis is inhibited to a lesser extent . It is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer . Alkylating agents stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA .
安全和危害
未来方向
There are ongoing efforts to maintain the anticancer activity of Cisplatin, avoid adverse effects, and overcome Cisplatin resistance . Many different drugs and natural products are being explored to reduce Cisplatin toxicity . There is also emerging research on the importance of treatment formulation beyond the treatment itself to prevent/reduce Cisplatin toxicity .
属性
IUPAC Name |
azanide;dichloroplatinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLATGHUWYMOKM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].Cl[Pt+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insol in most common solvents except dimethyl formamide, Soluble 1 (part) in 42 (parts) of dimethylprimanide, In water, 2.53X10+3 mg/l @ 25 °C | |
| Record name | CIS-DIAMINEDICHLOROPLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.738 g/cu m | |
| Record name | CIS-DIAMINEDICHLOROPLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cisplatin appears to enter cells by diffusion. The chloride atoms may be displaced directly by reaction with nucleophiles such as thiols; replacement of chloride by water yields a positively charged molecule & is probably responsible for formation of the activated species of the drug, which then reacts with nucleic acids & proteins. ... High concns of the anion stabilize the drug, explaining the effectiveness of chloride diuresis in preventing nephrotoxicity. ... The platinum complexes can react with DNA, forming both intrastrand & interstrand cross-links. The N(7) of guanine is very reactive, & platinum cross-links between adjacent guanines on the same DNA strand; guanine-adenine cross-links also readily form. The formation of interstrand crosslinks is a slower process & occurs to a lesser extent. DNA adducts formed by cisplatin inhibit DNA replication & transcription & lead to breaks & miscoding. The ability of patients to form & sustain DNA-platinum adducts in peripheral white blood cells has been correlated with response to treatment, indicating that pharmacogenetic factors or environmental exposures common to tumor & normal tissues may influence response. At present, there is no conclusive association between a single type of biochemical DNA adduct & cytotoxicity. The specificity of cisplatin with regard to phase of the cell cycle appears to differ among cell types, although the effects on cross-linking are most pronounced during the S phase., A poorly differentiated squamous cell carcinoma of the head & neck heterotransplanted to nude mice was used for analyses of chemotherapeutically induced cell cycle perturbations. The tumor in its later passages in nude mice, was treated with cis-platin. There was an initial incr of the fraction of cells in the S phase, concomitant with a redn of the fraction of cells in G0 + G1 phase. When these perturbations were normalized a transient incr of the fraction of cells in G2 + M phase was observed. Cisplatin caused an initial transient depression of DNA synthesis., The cytokinetic response of 3 murine (AC) and human (GB-1 and GB-2) glioma cell lines to cis-platin was investigated by flow cytometry. Using the 5-bromodeoxyuridine-Hoechst technique, percentages of cultured glioma cells in the various phases of the cell cycle, and relative phase duration were calculated. In the presence of cis-platin IC10 (a concentration in which 10% inhibition of cell growth is induced as compared to controls), perturbations of the cell cycle in murine and GB-1 cells included G2 delay or block, decr transit velocity from G1 to S phase, and prolongation of G1 phase. The mean cell cycle time incr 1.4 times in murine and 1.6 times in GB-1 as compared to controls. In cis-platin IC50-treated GB-2 cells, the mean cell cycle time was prolonged 3 times longer than control; however, duration of each phase could not be calculated because of significant perturbation of cell cycle., Studies have been carried out of the inhibition of ribonucleotide reductase (EC 1.17.4.1) purified from Escherichia coli by cis-platin. Under anaerobic conditions, using the dithiol reduced form of the enzyme, it was found that ribonucleotide reductase is extremely sensitive to cis-platin; > 90% inhibition was achieved with 2 fold molar excess of platinum reagent even at 10-8 M enzyme. Inhibition was essentially instantaneous and irreversible to G-25 gel filtration. The site of inhibition was found to be the B1 subunit. Transplatin was much less effective. Inhibition of the enzyme by cis-platin (molar ratio cis-platin:B1 = 4.3) led to a decr in thiol titre corresponding to approx 1 thiol group per dimer of B1 subunits under conditions leading to 94% inactivation of the ribonucleotide reductase activity., For more Mechanism of Action (Complete) data for CIS-DIAMINEDICHLOROPLATINUM (10 total), please visit the HSDB record page. | |
| Record name | CIS-DIAMINEDICHLOROPLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Platinum, diamminedichloro- | |
Color/Form |
Deep yellow solid, Yellow crystals, White powder, Orange-yellow crystals | |
CAS RN |
26035-31-4, 14913-33-8, 15663-27-1 | |
| Record name | Platinum ammine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum, diamminedichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diamminedichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-DIAMINEDICHLOROPLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C (decomposes), 270 °C | |
| Record name | CIS-DIAMINEDICHLOROPLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)
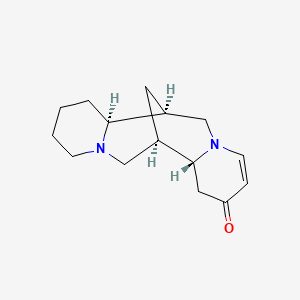
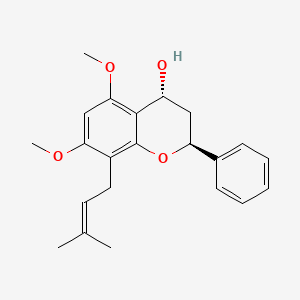
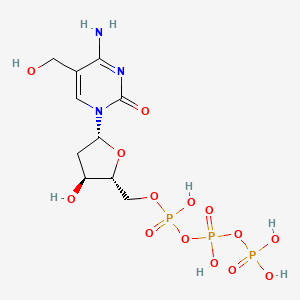
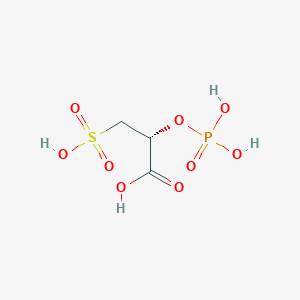
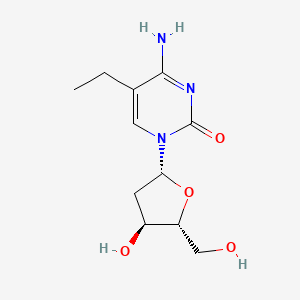

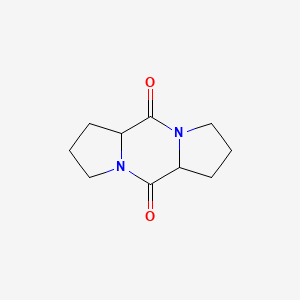
![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)


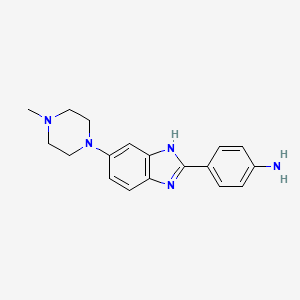
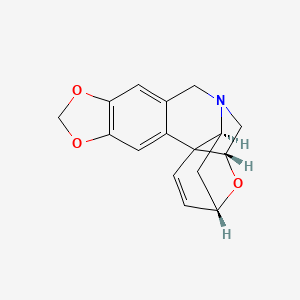
![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)